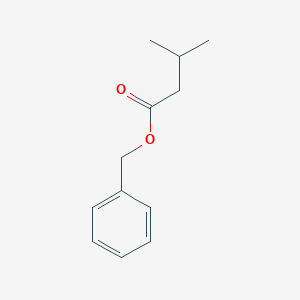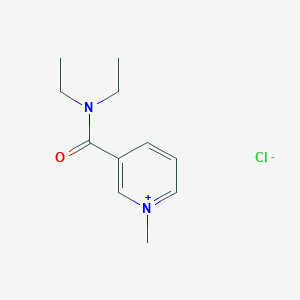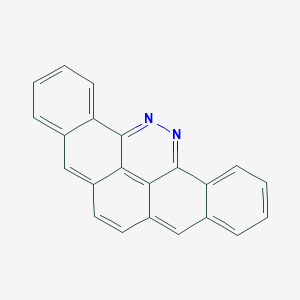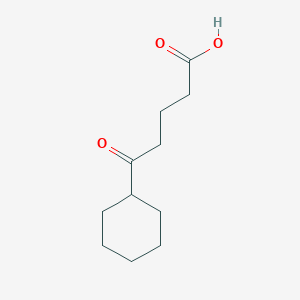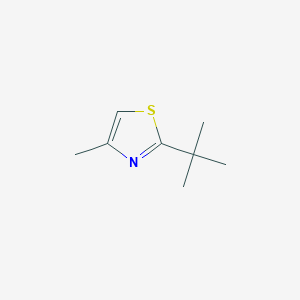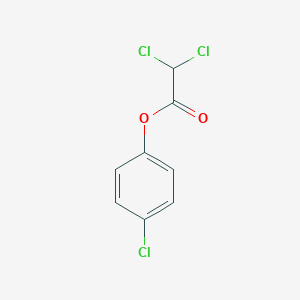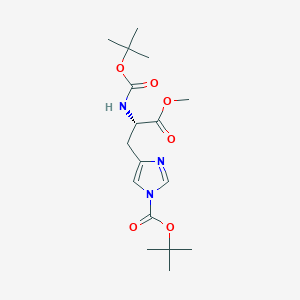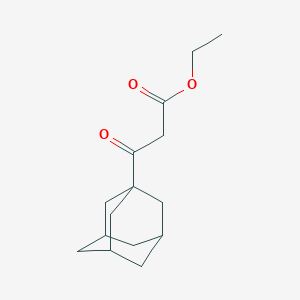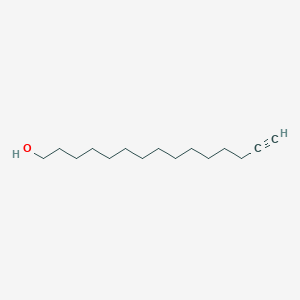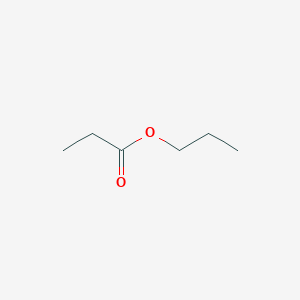
Propyl propionate
Descripción general
Descripción
Propyl propionate (also known as propyl propanoate or n-propyl propionate) is a synthetic organic compound that belongs to the class of esters. It is a colorless liquid with a sweet, fruity odor, and is found in a variety of products, such as perfumes, food flavorings, and pharmaceuticals. It is also used in the manufacturing of plasticizers, lubricants, and rubber. This compound is considered to be relatively safe for human consumption, and is regulated by the US Food and Drug Administration (FDA).
Aplicaciones Científicas De Investigación
Microbial Propionic Acid Production : Propionic acid, including propionate, is valuable in the food industry and is increasingly used in cosmetics, plastics, and pharmaceutical industries. Various metabolic pathways for propionate production are studied, highlighting its potential in biological production and market applications (Gonzalez-Garcia et al., 2017).
Antifungal Agent : Propionate acts as an antifungal agent in food preservation, with studies on its mechanism of action using Aspergillus nidulans as a model organism. This research helps understand propionate's role in food safety (Brock & Buckel, 2004).
Industrial Applications : Studies on n-Propyl Propionate (ProPro) focus on its use as solvents for paints, inks, food, and perfume additives. Research explores new production routes and chromatographic separation techniques, which are important for its industrial applications (Nogueira et al., 2019).
Propionic Acid Extraction : Research on the recovery of propionic acid from waste streams and fermentation broth explores reactive extraction techniques. This has implications for the design and optimization of recovery processes in various industries (Keshav et al., 2009).
Health and Pharmacological Effects : Studies have explored the health-promoting effects of propionate, including its potential to ameliorate conditions like colitis. Its role in improving intestinal barrier function and reducing inflammation and oxidative stress demonstrates its significance in medical research (Tong et al., 2016).
Biochemical and Metabolic Studies : Propionate is also a subject of biochemical research, such as its inhibition effects in mitochondrial processes, offering insights into metabolic diseases like propionic acidemia (Stumpf et al., 1980).
Ecotoxicological Effects : Research on additives like propyl gallate, related to propionate, assesses their impact on aquatic systems. Such studies are crucial for understanding the environmental effects of commonly used chemical compounds (Zurita et al., 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Propyl propionate, also known as propyl propanoate, is an organic compound with the molecular formula C6H12O2 . It is the ester of propanol and propionic acid It is known that this compound is synthesized in an equilibrium reaction, which suggests that its targets could be enzymes or other molecules involved in this process .
Mode of Action
It is synthesized in an equilibrium reaction, which suggests that it interacts with its targets to maintain this equilibrium . The interaction of this compound with its targets may result in changes in the equilibrium state, potentially influencing the yield of the reaction .
Biochemical Pathways
This compound is involved in the metabolism of propionate in certain organisms . The metabolism of propionate involves the activation of the methylcitrate cycle (MCC), a pathway responsible for propionyl-CoA metabolism . Propionyl-CoA is a toxic compound formed during the degradation of odd-chain fatty acids, branched chain amino acids, and cholesterol . Therefore, the ability to metabolize propionyl-CoA via the MCC is crucial for organisms that produce or utilize this compound .
Pharmacokinetics
It is known that this compound is a biodegradable product , suggesting that it is metabolized and excreted by organisms that produce or utilize it
Result of Action
It is known that this compound can be used in the production of drugs, inks, coating, food, and perfume , suggesting that it may have diverse effects at the molecular and cellular level depending on its application.
Análisis Bioquímico
Biochemical Properties
Propyl propionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the metabolism of a human pathogenic fungus, this compound activates the methylcitrate cycle (MCC), a pathway responsible for propionyl-CoA metabolism .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the metabolism of Paracoccidioides spp., a fungus that causes one of the most prevalent mycoses in Latin America .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the degradation of odd-chain fatty acids, branched chain amino acids, and cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the metabolism of this compound in P. lutzii is under regulation at transcriptional and phosphorylation levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it is involved in the metabolism of propionyl-CoA, a toxic compound formed during the degradation of certain fatty acids and cholesterol .
Propiedades
IUPAC Name |
propyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSINKKTEDDPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042337 | |
| Record name | Propyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity (apple, banana, pineapple) odour | |
| Record name | Propanoic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
122.00 to 124.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.3 mg/mL at 25 °C, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 200 ml water, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.873-0.879 | |
| Record name | Propyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
106-36-5 | |
| Record name | Propyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL PROPIONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G09TRV00GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-75.9 °C | |
| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Propyl propionate is primarily synthesized via the esterification reaction of propionic acid with 1-propanol. This reaction can be catalyzed by various agents, including:
- Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 [], Amberlyst 46 [, , , ], SO4(2-)/Fe2O3 [], and TiSiW12O40/TiO2 [] have been successfully employed for this compound production. These catalysts offer advantages like ease of separation and reusability.
- Homogeneous Catalysts: Homogeneous catalysts, such as ammonium ferric sulfate [, ], zinc triflate [, ], and titanium sulfate (Ti(SO4)2·4H2O) [], have also been reported for this compound synthesis.
- Other Methods: Research has explored innovative approaches like microwave-assisted synthesis using zinc triflate [, ], which demonstrated enhanced reaction rates.
A: Yes, reactive distillation (RD) has emerged as a promising technique for process intensification in this compound synthesis [, , , , , ]. This method combines reaction and separation in a single unit, potentially leading to higher yields, reduced energy consumption, and lower capital costs.
ANone: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.
ANone: While specific spectroscopic data is not extensively provided in the research excerpts, this compound, being an ester, exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to the carbonyl (C=O) and C-O stretches. Further characterization may involve nuclear magnetic resonance (NMR) spectroscopy to determine the structural arrangement of protons and carbons.
ANone: this compound finds widespread use as a solvent in various industrial applications, including:
- Flavor and Fragrance Industry: this compound contributes to fruity aromas and is used in food flavorings and perfumes. [, , ]
A: Research suggests that this compound, along with butyl acetate, acts as a chemical attractant for the sap beetle, Glischrochilus quadrisignatus [, , ]. This finding has implications for pest management strategies targeting this insect. Additionally, this compound stimulates the germination of teliospores in the bean rust fungus, Uromyces appendiculatus [].
A: While specific interaction mechanisms are not detailed in the provided research, studies on rat L6 skeletal muscle cells revealed that these cells consume this compound along with other aldehydes and esters []. This highlights the potential for metabolic transformation of this compound in biological systems.
A: this compound, being highly volatile [], readily evaporates into the atmosphere. While specific degradation pathways are not discussed in the provided research, atmospheric this compound likely undergoes photochemical degradation reactions with hydroxyl radicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



